N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-35-22-11-9-19(10-12-22)18-29-26(33)21-13-16-32(17-14-21)25-23(8-5-15-28-25)27-30-24(31-34-27)20-6-3-2-4-7-20/h2-12,15,21H,13-14,16-18H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLJBMXKKWLKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Piperidine Ring Reactivity
The piperidine moiety undergoes characteristic nucleophilic and alkylation reactions:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole core participates in electrophilic and ring-opening reactions:
Methylsulfanyl Group Reactivity
The –SCH₃ substituent exhibits oxidation and alkylation potential:
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, acetic acid | Sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) | |
| Demethylation | BBr₃, CH₂Cl₂, –78°C | Thiol (–SH) formation |
Amide Group Reactivity
The carboxamide functionality engages in hydrolysis and condensation:
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux | Carboxylic acid and amine | |
| Base Hydrolysis | NaOH (aq.), 100°C | Carboxylate salt and amine | |
| Condensation | DCC, NHS, amines | Peptide bond formation |
Pyridine Ring Reactivity
The pyridine ring undergoes electrophilic substitution under controlled conditions:
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-pyridine derivative | |
| Halogenation | Cl₂, FeCl₃ | 3-Chloro-pyridine derivative |
Key Observations from Experimental Data
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Stereochemical Outcomes : Reactions at the piperidine nitrogen often retain stereochemical integrity due to steric hindrance from adjacent groups .
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Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal decomposition below 200°C but degrades under prolonged UV exposure .
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Functional Group Interplay : The methylsulfanyl group’s electron-donating effects enhance the oxadiazole’s electrophilic reactivity .
Analytical Considerations
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, typically starting from commercially available precursors. The structural framework includes a piperidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. The incorporation of the oxadiazole moiety enhances the compound's pharmacological properties, particularly its antibacterial and anticancer activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide. For instance, derivatives containing oxadiazole rings have shown significant activity against Gram-positive and Gram-negative bacteria.
Key Findings:
- Mechanism of Action : The antibacterial mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Case Studies : A study demonstrated that related compounds exhibited inhibition zones against Staphylococcus aureus and Escherichia coli in disk diffusion assays, indicating their potential as antibiotic agents .
Anticancer Applications
The compound also shows promise as an anticancer agent. Its ability to modulate protein levels linked to cancer progression is particularly noteworthy.
Therapeutic Mechanisms:
- IKZF2 Degradation : The compound has been identified as a selective degrader of IKZF2 (Ikaros family zinc finger protein 2), which plays a crucial role in hematopoiesis and immune response. This degradation activity has implications for treating various cancers including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
Research Insights:
- In Vivo Studies : In animal models, compounds with similar structures have shown significant tumor regression rates when administered at specific dosages .
Potential for Further Research
Given the promising results from preliminary studies, further research is warranted to explore:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
- Clinical Trials : Transitioning from preclinical studies to clinical trials to assess safety and efficacy in humans.
Data Summary Table
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The molecular targets could include enzymes involved in metabolic pathways or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.
Sulfamethoxazole: Another sulfonamide antibiotic.
Uniqueness
N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its specific structure, which combines an isoxazole ring, a thiophene ring, and a sulfonamide group. This unique combination may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
- SMILES : CC(C(=O)N)C1=CC=CC=N1C(=O)C(=O)N
Key Functional Groups
- Piperidine : A six-membered ring structure contributing to the compound's basicity and potential for interaction with biological targets.
- Oxadiazole : Known for its bioactivity, particularly in anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- In vitro Studies : A series of derivatives related to oxadiazole have shown promising antitumor activity against various cancer cell lines, including ovarian cancer. The derivative with a phenyl group exhibited GI50 values lower than 15 μM across five cell lines, suggesting strong cytotoxic effects .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations have shown that certain derivatives interact with key proteins involved in cell survival pathways, leading to increased apoptosis .
Antimicrobial Activity
Compounds featuring the methylsulfanyl group have also been evaluated for their antimicrobial properties. For example:
- Antibacterial Studies : Some derivatives have demonstrated effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values around 31.25 µg/mL .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been shown to enhance antibacterial efficacy, highlighting the importance of molecular modification in drug design .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties:
- Phospholipase A2 Inhibition : Similar compounds have been identified as inhibitors of lysosomal phospholipase A2, which is implicated in various pathological conditions including inflammation and cancer .
- Potential Applications : This inhibition could be leveraged for therapeutic strategies aimed at diseases characterized by excessive phospholipase activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | GI50 < 15 μM in multiple cell lines | |
| Antimicrobial | MIC = 31.25 µg/mL against Gram-positive | |
| Enzyme Inhibition | Inhibits phospholipase A2 |
Notable Research Findings
- A study focusing on Mannich bases derived from similar structures reported high selectivity towards resistant ovarian cancer cell lines, indicating that modifications can enhance therapeutic efficacy .
- Another investigation highlighted the importance of substituent positioning on the phenyl ring for optimizing both anticancer and antimicrobial activities, suggesting a strategic approach in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
